

Technical Guide: Stability of the ¹³C-Labeled Benzoxazole Ring in Solution

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Compound of Interest

Compound Name: *Benz-¹³C6-oxazole*

CAS No.: 1216500-18-3

Cat. No.: B3333639

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Executive Summary

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for adenine and guanine bases, as well as a core structure in amyloid imaging agents and kinase inhibitors. When utilizing ¹³C-labeled benzoxazole—typically labeled at the C-2 position for NMR traceability or mass spectrometric internal standards—the stability of the heterocyclic ring is synonymous with the stability of the label itself.

This guide details the physicochemical and metabolic stability of the benzoxazole core. While the ring exhibits robust stability in organic solvents (DMSO, methanol) and acidic aqueous media, it possesses a specific vulnerability to nucleophilic attack at the C-2 position under basic conditions. Furthermore, metabolic activation by Cytochrome P450 enzymes can lead to ring hydroxylation or scission, complicating the interpretation of ¹³C-tracking studies.

The Chemistry of the ¹³C-Benzoxazole Core[1] Structural Vulnerability

The benzoxazole ring consists of a benzene ring fused to an oxazole ring.[1] The critical site for stability is the C-2 carbon (the carbon between the nitrogen and oxygen).

- **Electronic Environment:** The C-2 position is essentially an imino-ether (imidate) carbon. The electronegativity of the adjacent Oxygen and Nitrogen atoms renders C-2 highly electrophilic.
- **Labeling Strategy:** Synthetic routes most commonly introduce the ^{13}C label at C-2 using ^{13}C -formic acid, ^{13}C -orthoesters, or ^{13}C -phosgene equivalents during the cyclization of 2-aminophenol.
- **NMR Signature:** In ^{13}C NMR, the C-2 atom typically resonates between 150–165 ppm. Loss of this signal or a shift to 160–175 ppm (carbonyl range) often indicates ring opening to a formamide or carbamate derivative.

Isotopic Integrity

Unlike benzimidazoles, which undergo rapid tautomeric proton exchange at the N-H position, benzoxazoles are "locked" and do not exhibit prototropic tautomerism. Therefore, the ^{13}C label at C-2 is positionally stable unless the ring is chemically cleaved.

Hydrolytic Stability Profile

The primary non-enzymatic degradation pathway for benzoxazoles is hydrolysis.

pH Dependence[3]

- **Acidic Conditions (pH < 4):** Benzoxazoles are generally stable. The nitrogen atom becomes protonated ($\text{pK}_a \sim 1\text{-}2$), forming a benzoxazolium ion. While this increases the electrophilicity of C-2, the leaving group ability of the protonated nitrogen is balanced by the lack of strong nucleophiles in acidic media (water is a weak nucleophile).
- **Neutral Conditions (pH 6–8):** High stability. Suitable for long-term storage in aqueous buffers.
- **Basic Conditions (pH > 10):** Unstable. Hydroxide ions (OH^-) act as strong nucleophiles, attacking the C-2 position.

Mechanism of Ring Degradation

The degradation proceeds via a nucleophilic addition-elimination mechanism.

- Attack: Hydroxide attacks the electrophilic C-2.
- Intermediate: Formation of a tetrahedral intermediate.
- Ring Opening: The C-O bond cleaves (usually preferred over C-N cleavage due to the phenoxide leaving group stability), resulting in an N-formyl-2-aminophenol derivative.
- Deformylation: In strong base, the formyl group is hydrolyzed, releasing the ¹³C label as [¹³C]-formate and leaving 2-aminophenol.

Visualization: Hydrolytic Pathway

The following diagram illustrates the critical failure mode of the ring in basic solution.



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Caption: Mechanism of base-catalyzed hydrolysis leading to loss of the ¹³C-containing fragment.

Metabolic Stability (Biological Context)

When used in drug development, the ¹³C-benzoxazole must survive enzymatic environments.

Cytochrome P450 (CYP) Oxidation

Benzoxazoles are susceptible to oxidative metabolism.^[2]

- Aromatic Hydroxylation: CYP enzymes (particularly CYP3A4 and CYP2C19) often hydroxylate the benzene ring (positions C-5 or C-6). Impact: The ¹³C label remains attached, but the chemical shift changes.
- Ring Scission: In some cases, oxidation at the C-2 position or the nitrogen lone pair can lead to unstable intermediates that result in ring opening, similar to the metabolic fate of oxazoles.

Glutathione (GSH) Trapping

If the benzoxazole ring is metabolically activated to a reactive quinone-imine type species (common if there is a hydroxy group on the benzene ring), it can form covalent adducts with Glutathione. This does not necessarily remove the ^{13}C label, but it drastically alters the molecular weight and retention time in LC-MS.

Analytical Protocols

To validate the stability of your specific ^{13}C -benzoxazole derivative, follow these self-validating protocols.

Protocol: pH-Rate Profile Stress Test

Objective: Determine the operational pH range for the ^{13}C -labeled compound.

Materials:

- ^{13}C -Benzoxazole compound (10 mM stock in DMSO- d_6).
- Deuterated buffers (DCI/ D_2O for pH 1-2, Phosphate buffer for pH 7, NaOD/ D_2O for pH 12).
- NMR Tubes.

Workflow:

- Preparation: Prepare three NMR tubes containing 500 μL of respective buffer.
- Spike: Add 10 μL of compound stock to each tube.
- T0 Scan: Immediately acquire a ^1H and ^{13}C NMR spectrum (focus on the 150-165 ppm region).
- Incubation: Incubate at 37°C .
- Time-points: Acquire spectra at 1h, 4h, 24h, and 48h.
- Analysis: Integrate the C-2 peak relative to an internal standard (e.g., TSP). Loss of integral or appearance of a new carbonyl peak indicates degradation.

Protocol: Metabolic Stability Assay (Microsomal)

Objective: Assess susceptibility to CYP-mediated ring opening.

Workflow:

- Incubation: Incubate 1 μ M ^{13}C -benzoxazole with liver microsomes (human/rat) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
- Quench: At t=0, 15, 30, 60 min, remove aliquots and quench with ice-cold acetonitrile containing an internal standard.
- Centrifugation: Spin at 4000 rpm for 20 min to pellet proteins.
- LC-MS/MS Analysis: Monitor the parent ion (M+H).
 - Critical Check: If the parent ion disappears but no hydroxylated metabolite (+16 Da) is found, look for ring-opened products (+18 Da for hydrolysis).

Data Interpretation Table[5]

Observation (NMR/MS)	Structural Implication	Stability Status
^{13}C Signal @ 150-165 ppm	Intact Benzoxazole Ring	Stable
^{13}C Signal @ 160-175 ppm	Formamide (Ring Open)	Degraded
^{13}C Signal @ 171 ppm	Free Formic Acid	Label Lost
MS Mass Shift +16 Da	Hydroxylation (Benzene ring)	Metabolized (Ring Intact)
MS Mass Shift +18 Da	Hydrolysis (Ring Open)	Degraded

Synthesis & Storage Recommendations

Synthesis of ^{13}C -2-Benzoxazoles

To ensure maximum stability of the label incorporation:

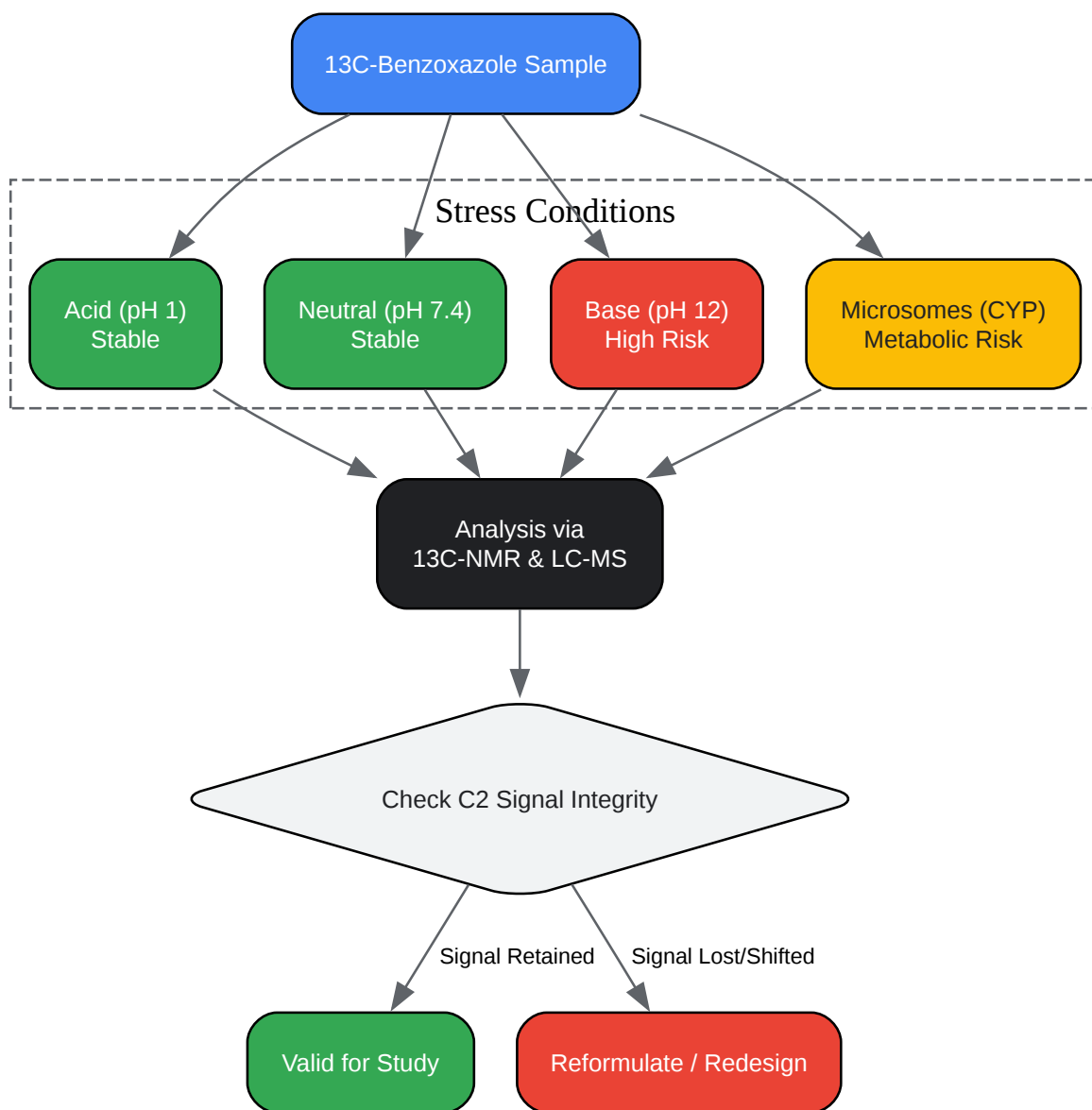
- Precursor: Use [^{13}C]-Orthoformate or [^{13}C]-Formic Acid.

- Method: Condensation with 2-aminophenol.[3][4]
- Catalyst: Use mild acid catalysis (e.g., p-TsOH) rather than harsh Lewis acids if functional groups are sensitive.
- Purification: Avoid strong basic washes during workup. Use neutral silica or reverse-phase chromatography with acidic modifiers (0.1% Formic acid).

Storage

- Solid State: Stable indefinitely at -20°C if kept dry.
- Solution: Store in DMSO or Methanol. Avoid storing in water/buffer for >24 hours unless frozen. Never store in basic buffers (pH > 9).

Experimental Workflow Visualization



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Caption: Decision tree for validating ^{13}C -benzoxazole stability prior to biological application.

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